![molecular formula C10H13NO B3042506 2-[(Cyclopropylamino)methyl]phenol CAS No. 643007-91-4](/img/structure/B3042506.png)

2-[(Cyclopropylamino)methyl]phenol

Übersicht

Beschreibung

“2-[(Cyclopropylamino)methyl]phenol” is a research chemical with the CAS number 643007-91-4 . It has a molecular weight of 163.22 and a molecular formula of C10H13NO . The IUPAC name for this compound is this compound .

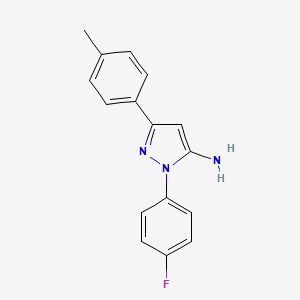

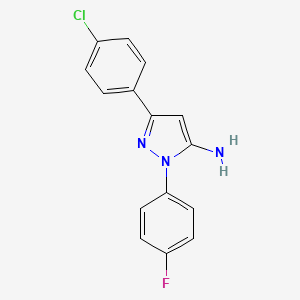

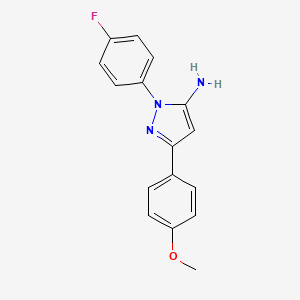

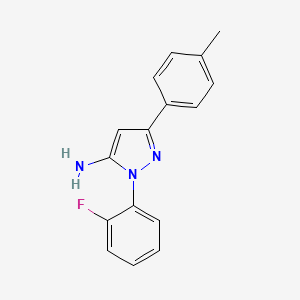

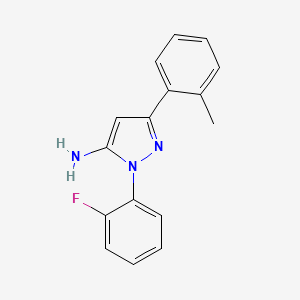

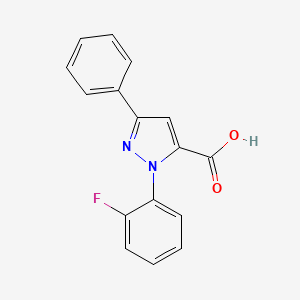

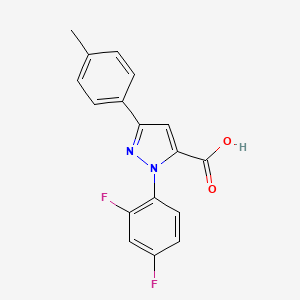

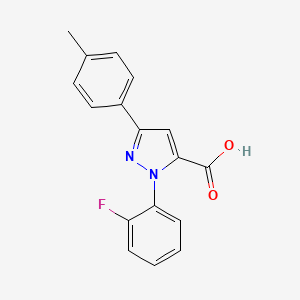

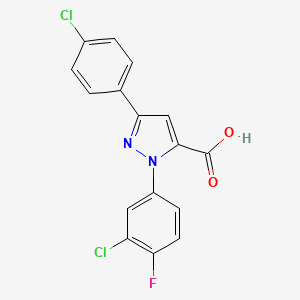

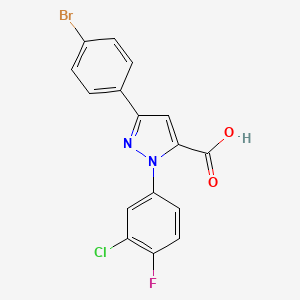

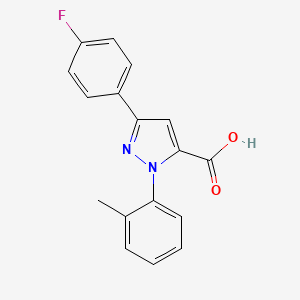

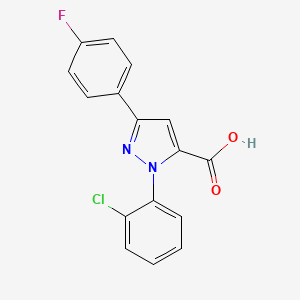

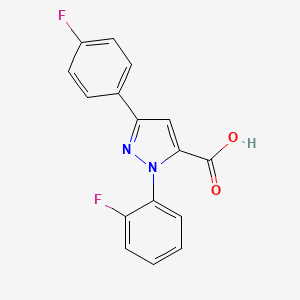

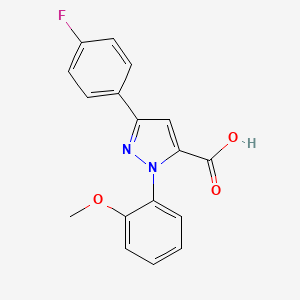

Molecular Structure Analysis

The molecular structure of “this compound” includes a phenol group attached to a cyclopropylamino methyl group . The compound has a complexity of 145 and a topological polar surface area of 32.3 .Chemical Reactions Analysis

Phenols, like “this compound”, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of a phenol yields a 2,5-cyclohexadiene-1,4-dione, or quinone .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a boiling point of 286.6±15.0 ℃ at 760 mmHg and a density of 1.1±0.1 g/cm3 . The compound is canonicalized and has a rotatable bond count of 3 .Wissenschaftliche Forschungsanwendungen

Enantioselective Synthesis

A study by Lifchits et al. (2008) demonstrated the use of phenol derivatives, including 2-[(cyclopropylamino)methyl]phenol, in the nucleophilic ring opening of methyl 1-nitrocyclopropanecarboxylates. This method was notably applied in the enantioselective synthesis of atomoxetine, an inhibitor of norepinephrine reuptake (Lifchits et al., 2008).

In Metal Complex Synthesis

Han et al. (2006) described the synthesis and characterization of a zinc(II) complex using a phenol derivative closely related to this compound. This compound was used to create a unique mononuclear zinc(II) complex, highlighting its potential in the field of coordination chemistry (Han et al., 2006).

Sugar Analysis

Dubois et al. (1956) introduced a colorimetric method for determining sugars and related substances using phenol and sulfuric acid. This methodology, which includes reactions with phenol derivatives, is significant for the analysis of simple sugars and polysaccharides (Dubois et al., 1956).

Antimicrobial Activity Study

Xue et al. (2013) explored the antimicrobial properties of nickel(II) and zinc(II) complexes involving Schiff bases derived from phenol compounds. These studies are pivotal in understanding the potential antimicrobial applications of such compounds (Xue et al., 2013).

Application in Catalysis

Wang et al. (2007) investigated the use of polystyrene-supported phenol in catalyzing the acetalization of methyl acrylate in supercritical carbon dioxide. This highlights the potential of phenol derivatives in enhancing catalytic reactions (Wang et al., 2007).

Chan-Lam Cyclopropylation

Derosa et al. (2018) developed a Chan-Lam cyclopropylation reaction using phenol nucleophiles, which is significant for the synthesis of small molecules containing cyclopropane-heteroatom linkages, commonly needed in medicinal chemistry (Derosa et al., 2018).

Wirkmechanismus

Target of Action

The primary target of 2-[(Cyclopropylamino)methyl]phenol is the quorum regulator SarA of Staphylococcus aureus . This bacterium is a widely acknowledged Gram-positive pathogen known for forming biofilm and expressing virulence genes through quorum sensing (QS), a cell-to-cell communication process . The SarA protein up-regulates the expression of many virulence factors, including biofilm formation, to mediate pathogenesis and evasion of the host immune system .

Mode of Action

This compound interacts with the SarA protein, inhibiting its production and blocking its function . This interaction results in a significant reduction in the expression of representative virulence genes like fnbA, hla, and hld that are governed under S. aureus QS . The compound’s action on SarA leads to the down-regulation of biofilm and virulence factors .

Biochemical Pathways

It is known that phenolic compounds, which include this compound, undergo metabolic reactions in the small intestine . Enzymes such as phenol-sulfonate transferase, beta-glucosidase, lactase root enzymes hydrolase, and UDP-glucuronyl transferase are involved in these processes .

Pharmacokinetics

It is known that the absorption and bioavailability of phenolic compounds depend largely on their metabolic reactions conducted in the small intestine .

Result of Action

The primary result of the action of this compound is the inhibition of biofilm formation and the down-regulation of virulence genes in S. aureus . This leads to a decrease in the pathogenicity of the bacteria, making it easier for the host immune system to combat the infection .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s action was studied in a sample with a temperature of 298K and a pH of 7.5

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Phenolic compounds, such as 2-[(Cyclopropylamino)methyl]phenol, are known for their free radical scavenging and metal chelating properties . They can interact with various enzymes, proteins, and other biomolecules, influencing cell signaling pathways and gene expression

Cellular Effects

Phenolic compounds are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . They can regulate several pathways and have been shown to have beneficial effects in maintaining human health

Molecular Mechanism

Phenolic compounds are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

Phenolic compounds have shown neuroprotective effects in animal models

Metabolic Pathways

Phenolic compounds are known to interact with various enzymes and cofactors

Eigenschaften

IUPAC Name |

2-[(cyclopropylamino)methyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c12-10-4-2-1-3-8(10)7-11-9-5-6-9/h1-4,9,11-12H,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMASOABZZOLEIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=CC=CC=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.